molecular formula C25H48O10 B15198631 Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester CAS No. 65520-42-5

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester

Cat. No.: B15198631
CAS No.: 65520-42-5
M. Wt: 508.6 g/mol
InChI Key: VYYKGEAVUMSSBR-UHFFFAOYSA-N
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Description

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester is a chemical compound known for its unique structural properties and versatile applications. It is an ester derivative of pentanedioic acid, featuring two butoxyethoxyethoxyethyl groups. This compound is utilized in various industrial and scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and plasticizers due to its flexibility and stability.

Mechanism of Action

The mechanism of action of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The butoxyethoxyethoxyethyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid, bis(2-(2-butoxyethoxy)ethyl) ester: Similar structure but with an additional methylene group in the backbone.

    Adipic acid, bis(2-(2-butoxyethoxy)ethyl) ester: Another ester derivative with similar functional groups but different backbone length.

Uniqueness

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester stands out due to its specific combination of ester and ether groups, providing unique solubility and reactivity properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

65520-42-5

Molecular Formula

C25H48O10

Molecular Weight

508.6 g/mol

IUPAC Name

bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] pentanedioate

InChI

InChI=1S/C25H48O10/c1-3-5-10-28-12-14-30-16-18-32-20-22-34-24(26)8-7-9-25(27)35-23-21-33-19-17-31-15-13-29-11-6-4-2/h3-23H2,1-2H3

InChI Key

VYYKGEAVUMSSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOC(=O)CCCC(=O)OCCOCCOCCOCCCC

physical_description

Liquid

Origin of Product

United States

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